Product packaging for Ioxitalamic acid(Cat. No.:CAS No. 28179-44-4)

Ioxitalamic acid

Cat. No.: B1672093
CAS No.: 28179-44-4
M. Wt: 643.94 g/mol
InChI Key: OLAOYPRJVHUHCF-UHFFFAOYSA-N
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Description

Role of Ioxitalamic Acid within the Broader Field of Iodinated Contrast Media Research

This compound's role is situated within the broader context of research into iodinated contrast media (ICM), which are widely used in radiographic procedures. researchgate.net Research in this field has continuously sought to improve the properties of contrast agents, moving from high-osmolar ionic monomers to lower-osmolar and non-ionic agents to potentially reduce adverse effects. nih.govgoogle.com this compound, as an ionic monomer, represents an earlier stage in this evolution. nih.gov Comparative studies have sometimes included this compound to evaluate the characteristics of different contrast agents, such as investigations into pharmacokinetics and renal accumulation patterns alongside other agents like ioxaglic acid and iohexol (B1672079) in animal models. researchgate.netnih.gov

Scope and Significance of Current Research on this compound

While newer generations of contrast media are prevalent, research involving this compound continues in specific areas. Its chemical structure, a 2,4,6-triiodobenzoic acid derivative with specific substitutions, makes it relevant for studies investigating the fundamental properties of iodinated compounds. nih.govresearchgate.net Current research scope includes examining its environmental presence and degradation, as ICMs can persist in water systems due to incomplete removal by wastewater treatment processes. researchgate.netrug.nlriwa-maas.org Studies are exploring advanced oxidation processes to degrade this compound and other ICMs in water. researchgate.netpatsnap.com Furthermore, research may still utilize this compound in comparative studies or in investigations focusing on the mechanisms of interaction between contrast media and biological systems at a cellular level, although such research must be interpreted within the context of its classification as an older generation agent. medkoo.com Its use in academic settings for educational and research activities is also noted. dataintelo.com

Detailed Research Findings:

Research comparing the pharmacokinetics of this compound (marketed as Telebrix) with ioxaglic acid (Hexabrix) and iohexol (Omnipaque) in rabbits showed similar plasma elimination half-lives of approximately 45 minutes for all three agents. researchgate.netnih.gov The volume of distribution was also comparable, ranging between 20% and 26% of body weight. researchgate.netnih.gov Notably, renal cortical concentrations of the contrast agents were found to be significantly higher than plasma concentrations at various time points, suggesting persistent renal accumulation. researchgate.netnih.gov The ionic and hydrophilic properties of the contrast agents appeared to influence this renal accumulation pattern. researchgate.netnih.gov

Research on the environmental fate of ICMs, including this compound, highlights their presence in surface and groundwater due to their persistence. researchgate.netrug.nl Studies developing analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for monitoring this compound and other ICMs in complex aqueous matrices. researchgate.net Investigations into degradation methods, like electrochemical oxidation, have shown effectiveness in removing ICMs and reducing the formation of potentially toxic iodinated disinfection byproducts. researchgate.netpatsnap.com

Data Tables:

Based on the research findings, a summary of pharmacokinetic data from comparative studies in rabbits can be presented:

Contrast AgentPlasma Elimination Half-life (approx.)Volume of Distribution (approx.)Renal Cortical Concentration (vs Plasma at 2h)
This compound45 minutes20-26% of body weight8-10 times higher
Ioxaglic Acid45 minutes20-26% of body weight8-10 times higher
Iohexol45 minutes20-26% of body weight8-10 times higher

*Data derived from comparative studies in rabbits. researchgate.netnih.gov

Research on the environmental presence of ICMs indicates varying concentrations in water systems. While specific quantitative data for this compound across diverse locations wasn't consistently available in the search results in a format suitable for a comprehensive comparative table here, its inclusion in monitoring programs and studies on degradation methods underscores its environmental relevance. researchgate.netrug.nlriwa-maas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11I3N2O5 B1672093 Ioxitalamic acid CAS No. 28179-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAOYPRJVHUHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate)
Record name Ioxitalamic acid [INN:DCF]
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DSSTOX Substance ID

DTXSID60182457
Record name Ioxitalamic acid
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Molecular Weight

643.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Soluble
Record name Ioxitalamic acid
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CAS No.

28179-44-4
Record name Ioxitalamic acid
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Record name Ioxitalamic acid [INN:DCF]
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Record name Ioxitalamic acid
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Record name Ioxitalamic acid
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Record name IOXITALAMIC ACID
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Ii. Advanced Pharmaceutical and Pharmacological Investigations of Ioxitalamic Acid

Pharmacodynamics of Ioxitalamic Acid

This compound is an ionic, monomeric, first-generation iodinated contrast medium. drugbank.com Its pharmacodynamic properties are primarily dictated by its high iodine content and high osmolality, which are central to its function as a diagnostic agent and its physiological effects.

This compound serves as a radiopaque contrast medium, specifically as a bowel opacifier, for computed tomography (tomodensitometry) and standard radiography. drugbank.compharmacompass.comhres.canih.gov Its mechanism of action is based on the high atomic number of the iodine atoms integrated into its molecular structure. This property allows for the significant attenuation of X-rays as they pass through the gastrointestinal (GI) tract.

When administered orally, this compound is not absorbed in a healthy GI tract. drugbank.comhres.ca It remains within the bowel lumen, mixing with intestinal contents. This results in the opacification of the bowel, rendering it visible against surrounding soft tissues on imaging scans. drugbank.comhres.ca This clear delineation is crucial for anatomical interpretation and the differentiation of bowel loops from adjacent soft tissue masses, such as tumors or abscesses. drugbank.compharmacompass.com The high osmolality of this compound also contributes to its function by slowing its transit through the bowel, which allows for a longer window for imaging analysis. drugbank.compharmacompass.com

This compound is classified as a high-osmolality contrast medium (HOCM). nih.gov Its osmolality is reported to be in the range of 1500-1800 mOsm/kg, which is five to eight times that of blood (approximately 290 mOsm/kg). drugbank.comnih.gov This significant hyperosmolality relative to body fluids is the primary driver of several of its physiological effects observed in research settings. drugbank.compharmacompass.com

The high osmolality of this compound is directly linked to potential renal toxicity. drugbank.compharmacompass.com When systemic absorption occurs, particularly in cases of intestinal perforation or intravascular administration, the kidneys are responsible for its excretion. drugbank.com The hyperosmolar load in the renal tubules can lead to several detrimental effects.

One proposed mechanism for contrast-induced nephropathy (CIN) is a reduction in renal blood flow. nih.gov The injection of high-osmolality agents can cause an initial brief increase in renal blood flow, followed by a more prolonged period of reduction. nih.gov This vasoconstriction, coupled with an increase in blood viscosity, can lead to medullary hypoxia.

Furthermore, all iodinated contrast media act as osmotic diuretics, with higher osmolality agents inducing a greater diuretic effect. nih.gov This can lead to dehydration, which is a known risk factor for CIN. nih.govnih.gov In research models using rats, dehydration was found to potentiate the adverse effects of ioxitalamate on the glomerular filtration rate (GFR). nih.gov While studies in euvolemic (well-hydrated) rats showed no significant decrease in GFR, dehydrated rats experienced a significant reduction after administration of ioxitalamate. nih.gov However, some clinical studies in well-hydrated, high-risk patients with pre-existing renal insufficiency did not find a statistically significant difference in nephrotoxicity between high-osmolality agents like ioxitalamate and low-osmolality contrast media. nih.gov

The hyperosmolality of this compound is also associated with a range of cardiovascular effects. drugbank.compharmacompass.com These effects are largely attributed to the sudden shift in osmotic pressure following systemic exposure. Pharmacological investigations have demonstrated that aqueous solutions of this compound salts can induce cardiovascular effects of small magnitude and short duration, including hypotension. researchgate.net

Research has shown that solutions with the same high osmolarity but without the iodine component produce similar cardiovascular effects, indicating that osmolality is the key causative factor. researchgate.net The introduction of a hyperosmolar solution into the vasculature can lead to:

Vasodilatation: The high concentration of particles causes a shift of water from the extravascular space into the blood vessels and induces relaxation of vascular smooth muscle, leading to peripheral vasodilatation and a drop in blood pressure. drugbank.comresearchgate.net

Bradycardia: A slow heart rate can occur, often as a vagal reflex in response to the hemodynamic changes. drugbank.comresearchgate.net

In studies comparing different contrast agents, low-osmolality media have been shown to cause fewer hemodynamic disturbances than high-osmolality agents. nih.gov

As an iodinated compound, this compound can significantly impact thyroid function by introducing a large iodine load into the body. hres.ca The thyroid gland's regulation of hormone synthesis is sensitive to fluctuations in systemic iodine levels. nih.gov Administration of iodinated contrast media can interfere with hormone assays and the thyroid's ability to take up radioactive iodine for diagnostic (scintigraphy) or therapeutic purposes for several weeks. hres.ca

The excess iodine can lead to two primary phenomena:

Wolff-Chaikoff effect: A temporary suppression of thyroid hormone synthesis in response to a sudden, large iodine load. This can result in transient hypothyroidism. nih.gov

Jod-Basedow effect: An iodine-induced hyperthyroidism, which typically occurs in individuals with pre-existing thyroid autonomy, such as a multinodular goiter. nih.gov

Studies on related iodinated contrast media have shown significant, though minor, variations in plasma thyroid hormone levels (T4, T3) and plasma iodide following administration. nih.gov Research on this compound specifically has demonstrated its potential to alter protein-bound iodine and hormonal iodine levels. researchgate.net

Table 1: Research Findings on this compound's Pharmacodynamic Effects
Pharmacodynamic EffectAssociated FactorKey Research FindingsReference
Renal ToxicityHigh Osmolality (1500-1800 mOsm/kg)Induces osmotic diuresis; dehydration potentiates a decrease in Glomerular Filtration Rate (GFR) in rat models. drugbank.comnih.govnih.gov
Cardiovascular EffectsHigh OsmolalityCauses transient hypotension via peripheral vasodilatation. Effects are similar to non-iodinated solutions of the same osmolarity. drugbank.compharmacompass.comresearchgate.net
Thyroid FunctionIodine LoadCan interfere with thyroid hormone assays and radioactive iodine uptake. May induce transient hypothyroidism or hyperthyroidism. hres.canih.gov

Impact on Thyroid Function and Hormonal Iodine Levels in Research Models

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion. Understanding the pharmacokinetics of this compound is essential for its effective and safe use.

The absorption of this compound is highly dependent on the route of administration.

When administered orally or rectally, this compound is very poorly absorbed through an intact gastrointestinal mucosa. If the gastrointestinal mucosa is normal, a maximum of 5% of the administered dose is found in the urine, with the remainder being eliminated in the feces nih.gov. However, in the presence of a perforated bowel, the drug is completely and rapidly absorbed into the systemic circulation.

Following intravascular administration, this compound is rapidly distributed into the intravascular and interstitial spaces.

Route of AdministrationAbsorption Profile in Research ModelsPrimary Elimination Route
Oral/Rectal (Intact GI Mucosa)Minimal (≤5% absorbed) nih.govFeces
Oral/Rectal (Perforated GI Mucosa)Complete and rapidUrine
IntravascularRapidly distributed into intravascular and interstitial spacesUrine

Absorption Profiles in Research Models

Gastrointestinal Absorption in Normal Mucosa

This compound, when administered orally, demonstrates minimal systemic absorption in the presence of healthy gastrointestinal mucosa. hres.ca Under normal physiological conditions, the compound largely remains within the gastrointestinal tract, acting as a bowel opacifier. drugbank.comnih.gov Research indicates that with a normal gastrointestinal mucosa, a maximum of only 5% of the administered dose is absorbed and subsequently detected in the urine. hres.ca The vast majority of the compound is not absorbed systemically and is ultimately eliminated from the body via the feces. hres.cadrugbank.comnih.gov This limited diffusion across the intact intestinal barrier is a key characteristic of its pharmacokinetic profile when used for digestive tract exploration. hres.ca

Enhanced Absorption in Cases of Intestinal Perforation

The absorption dynamics of this compound are dramatically altered in instances of compromised intestinal integrity, such as a perforation. drugbank.comnih.gov In the event of a breach in the gastrointestinal wall, the compound is completely and rapidly absorbed into the systemic circulation. hres.cadrugbank.comnih.gov This leads to its passage into the peritoneal cavity, followed by systemic distribution and subsequent elimination primarily through the urine, mirroring the pathway of an intravascularly administered dose. hres.canih.gov This characteristic underscores the critical dependence of its absorption profile on the state of the gastrointestinal mucosa. hres.ca

Intravascular Distribution and Compartmentalization

Following systemic absorption, such as in the case of an intestinal perforation or direct intravascular administration, this compound undergoes rapid distribution. drugbank.comnih.gov Pharmacokinetic studies show that the compound is quickly partitioned between the intravascular compartment (blood plasma) and the interstitial space, which is the fluid-filled area between cells. drugbank.comnih.gov

Distribution Characteristics

Volume of Distribution in Preclinical Models

The volume of distribution (Vd) is a key pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body. Preclinical studies have established specific Vd values for this compound. In one model, the volume of distribution was reported as 194 ml/kg. drugbank.comnih.gov Another study conducted in male and female rabbits found the Vd to be between 20% and 26% of the total body weight, which is consistent with the aforementioned value. nih.gov

Volume of Distribution of this compound in Preclinical Models
Preclinical ModelVolume of Distribution (Vd)Source
General Preclinical Model194 ml/kg drugbank.comnih.gov
Rabbit Model20% - 26% of body weight nih.gov
Plasma Protein Binding Dynamics

This compound, as a member of the iodinated monomeric contrast agents, exhibits low affinity for plasma proteins. drugbank.com The binding that does occur is typically characterized as a very weak association. drugbank.com Research indicates that the fraction of this compound bound to plasma proteins is minimal, representing between 0% and 27% of the administered dose. drugbank.com This low level of protein binding means a larger fraction of the compound remains unbound in the plasma and is therefore pharmacologically available for distribution and elimination. medkoo.com

Plasma Protein Binding of this compound
ParameterFindingSource
Binding CharacteristicsRarely binds to plasma proteins; association is very weak. drugbank.com
Percentage of Bound Drug0% to 27% of the administered dose. drugbank.com
Renal Cortical Accumulation Patterns in Research Models

Investigations in preclinical rabbit models have revealed specific patterns of this compound accumulation within the kidney. nih.gov Following intravenous administration, the concentration of the compound is consistently higher in the renal cortex compared to the renal medulla or papilla. nih.gov This elevated cortical accumulation was observed to be persistent at various time points, including 2, 8, and 24 hours post-injection, when compared to the declining plasma concentrations. nih.gov These findings suggest that the ionic and lipophilic properties of this compound may play a significant role in its pattern of renal accumulation. nih.gov

Metabolism and Biotransformation Studies

This compound is characterized by its notable metabolic stability within the human body. Extensive investigations into its pharmacokinetic profile have consistently shown that the compound does not undergo significant biotransformation. The rapid clearance of the substance from the body is a key indicator of its lack of metabolism drugbank.comnih.govpharmacompass.com. This characteristic is typical for many iodinated contrast agents, which are designed to be chemically inert to avoid interference with biological processes and to ensure their safe and rapid removal after the imaging procedure.

Elimination Pathways and Clearance Mechanisms

The elimination of this compound is a rapid process governed primarily by the route of administration and the patient's renal function. Its pharmacokinetic parameters are well-defined, with an elimination half-life of approximately 1.1 hours and a volume of distribution of 194 ml/kg drugbank.comnih.govpharmacompass.com.

Pharmacokinetic ParameterValue
Total Clearance Rate 120 ml/min
Elimination Half-Life 1.1 hours
Volume of Distribution 194 ml/kg

This table presents key pharmacokinetic parameters of this compound.

Following intravascular administration, this compound is distributed within the intravascular and interstitial spaces drugbank.comnih.govpharmacompass.com. The principal mechanism for its removal from the bloodstream is renal excretion drugbank.comnih.gov. The compound is freely filtered by the glomeruli and is excreted unchanged in the urine drugbank.comnih.gov. This process is efficient due to minimal protein binding and the absence of tubular reabsorption or secretion drugbank.comnih.govpharmacompass.com. Studies in animal models have shown rapid renal clearance, with over 80% of the substance excreted in the urine within 24 hours medkoo.com.

In individuals with compromised renal function, the body utilizes alternative, or extra-renal, pathways to eliminate this compound. When the primary renal route is impaired, elimination occurs through biliary, salivary, sudoral (sweat), and colic (intestinal) routes drugbank.comnih.govpharmacompass.com. These vicarious excretion pathways become significant to prevent the accumulation of the contrast agent in the body, although the clearance rate is considerably slower than via the renal system drugbank.comnih.gov.

When this compound is administered orally for gastrointestinal tract imaging, its elimination pathway is markedly different. If the gastrointestinal mucosa is intact and normal, the compound is not significantly absorbed into the systemic circulation drugbank.comnih.govpharmacompass.comhres.ca. Consequently, the vast majority of the administered dose is eliminated entirely through the feces drugbank.comnih.govpharmacompass.com. In a normal gastrointestinal tract, a maximum of only 5% of the dose is absorbed and subsequently found in the urine, with the remainder being excreted with the feces hres.ca. However, in cases of intestinal perforation, the agent is completely and rapidly absorbed and is then eliminated via the renal route, similar to an intravascular administration drugbank.comnih.govpharmacompass.com.

This compound is a dialyzable substance. This characteristic is clinically important for patients with severe renal failure who may require hemodialysis. The contrast agent can be effectively removed from the bloodstream through dialysis procedures, which helps in managing patients with pre-existing kidney disease who must undergo contrast-enhanced imaging nih.govhres.ca.

Half-Life Determination in Research Studies

The elimination half-life of a drug is a critical pharmacokinetic parameter, representing the time required for the concentration of the drug in the body to be reduced by half. Research studies investigating the half-life of this compound have been conducted in various animal models, providing valuable insights into its pharmacokinetic profile.

In preclinical evaluations, this compound has demonstrated rapid renal clearance. drugbank.com Studies in rats have reported a plasma half-life of under two hours. medkoo.com Another source indicates a more specific elimination half-life of 1.1 hours. drugbank.com A comparative pharmacokinetic study in rabbits provided further data, showing that the plasma elimination half-life of this compound was approximately 45 minutes. nih.govnih.gov This study also noted that the half-life was consistent between male and female rabbits. nih.govnih.gov

These findings collectively suggest that this compound is rapidly cleared from the bloodstream, primarily through renal excretion. The short half-life is an important characteristic for a contrast agent, as it minimizes the duration of systemic exposure.

Table 1: Reported Half-Life of this compound in Research Studies

Animal ModelReported Half-LifeCitation(s)
General1.1 hours drugbank.com
RatUnder 2 hours medkoo.com
RabbitApproximately 45 minutes nih.govnih.govresearchgate.net

Toxicological Research on this compound

Nephrotoxicity Mechanisms and Mitigation Strategies in Research Models

This compound, like other iodinated contrast media, has been associated with a risk of nephrotoxicity, or damage to the kidneys. drugbank.com Extensive research has been conducted to elucidate the underlying mechanisms of this toxicity and to explore potential strategies to mitigate kidney damage in experimental models.

Acute Kidney Injury Induction

The administration of this compound has been shown to induce acute kidney injury (AKI) in animal models. drugbank.com This is often characterized by a significant increase in serum levels of urea and creatinine (B1669602), which are key biomarkers of renal dysfunction. medkoo.com Histopathological examinations of kidney tissue following this compound administration reveal cellular damage, including the formation of vacuoles in cortical tubular cells and apoptosis (programmed cell death) in the outer medulla. nih.govoup.com

One key study investigating the effects of different contrast media in rats found that this compound led to significant vacuole formation and apoptosis in renal tubular cells within two hours of administration. nih.govoup.com The severity of these effects was more pronounced compared to other tested contrast agents. nih.govoup.com

Table 2: Indicators of this compound-Induced Acute Kidney Injury in Rats

ParameterObservationCitation(s)
Serum Urea and CreatinineSignificant increase medkoo.com
HistopathologyFormation of vacuoles in cortical tubular cells nih.govoup.com
ApoptosisIncreased TUNEL-positive cells in the outer medulla nih.govoup.com
Role of Renal Efferent Nerve Activity and Adrenergic Signaling

Research has highlighted the significant role of the renal sympathetic nervous system in the pathophysiology of this compound-induced nephrotoxicity. nih.govoup.com The renal efferent nerve activity (RENA) has been observed to increase following the administration of this compound in rats. nih.govoup.com

Table 3: Effect of this compound on Renal Efferent Nerve Activity (RENA) in Rats

ParameterThis compound Group (as % of Control)Citation(s)
Overall RENA Response143.7% oup.com
Renin Activity Modulation

The renin-angiotensin system, a critical regulator of blood pressure and renal hemodynamics, is also implicated in the nephrotoxic effects of this compound. nih.govoup.com Studies have shown that this compound administration leads to a significant increase in plasma renin activity (PRA). nih.govoup.com

In a study with rats, the group treated with this compound exhibited a PRA level that was 313% of that in the control group. oup.com This substantial increase in renin activity contributes to the vasoconstriction and subsequent renal damage associated with this compound. oup.com In contrast, other types of contrast media with lower osmolarity did not produce a significant change in PRA compared to the control. oup.com This suggests that the high osmolarity and ionic nature of this compound are key factors in the pronounced activation of the renin-angiotensin system. oup.com

Table 4: Effect of this compound on Plasma Renin Activity (PRA) in Rats

ParameterThis compound Group (as % of Control)Citation(s)
Plasma Renin Activity313% oup.com
Reactive Oxygen Species Production and Oxidative Stress

The generation of reactive oxygen species (ROS) and the subsequent oxidative stress are considered key mechanisms of direct tubular toxicity induced by this compound. nih.govoup.com ROS are highly reactive molecules that can damage cellular components, leading to cell death and tissue injury.

In vivo studies using chemiluminescence methods have demonstrated a significant increase in renal ROS production within an hour of this compound administration in rats. nih.govoup.com This surge in ROS contributes to the observed tubular apoptosis. nih.govoup.com The antioxidant N-acetylcysteine has been shown to mitigate the this compound-induced ROS production and subsequent renal injury, providing further evidence for the role of oxidative stress in this process. nih.govoup.com The increased production of ROS is thought to be a downstream effect of the heightened renal efferent nerve activity and renin-angiotensin system activation. oup.com

Table 5: Summary of this compound's Effect on Reactive Oxygen Species (ROS) Production

ParameterObservationCitation(s)
Renal ROS ProductionSignificant increase within 1 hour nih.govoup.com
Mitigation StrategyAttenuated by N-acetylcysteine nih.govoup.com
Tubular Apoptosis and Vacuole Formation

This compound has been demonstrated to induce acute tubular injury in renal cells through mechanisms involving apoptosis and the formation of vacuoles. Research indicates that ioxitalamate can significantly increase the formation of vacuoles and trigger apoptosis in renal tubular cells within hours of administration. This pathological process is linked to an aggravation of several physiological pathways.

Studies in rat models have shown that ioxitalamate administration leads to an increase in renal efferent nerve activity (RENA), plasma renin activity (PRA), and the production of reactive oxygen species (ROS). The culmination of these effects is believed to be a primary driver for the observed tubular cell apoptosis and vacuole formation. The activation of adrenergic signaling pathways appears to play a crucial role in mediating this form of renal injury.

Ameliorative Interventions (e.g., Antioxidants)

Investigative efforts into mitigating the renal toxicity of this compound have explored the use of ameliorative interventions, particularly antioxidants. The underlying mechanism of tubular injury involves an increase in oxidative stress, making antioxidant therapy a logical area of study.

In studies where ioxitalamate-induced renal injury was observed, pretreatment with the antioxidant N-acetylcysteine was found to partially attenuate the toxic effects. Specifically, N-acetylcysteine lessened the ioxitalamate-aggravated increases in ROS production and subsequently reduced the formation of vacuoles and TUNEL-positive apoptotic cells in renal tubules. Other research has pointed to the potential ameliorative role of Acacia senegal gum against the oxidative stress and genotoxicity induced by ioxitalamate in animal models wikipedia.org. These findings support the hypothesis that oxidative stress is a key component of ioxitalamate's nephrotoxic effects and that antioxidant strategies may offer a protective benefit.

Cardiovascular Toxicity Research

This compound, as a high-osmolality ionic contrast medium, has been associated with a range of cardiovascular effects. Overdose may elevate the risk of cardiovascular disorders drugbank.com. The toxicity is largely attributed to its physicochemical properties, such as high osmolality and ionicity, which can disrupt cardiovascular homeostasis drugbank.comsnmjournals.org.

Hemodynamic and Cardiovascular Disorders from Overdose

An overdose of ioxitalamate can lead to significant hemodynamic and cardiovascular disturbances drugbank.com. The high osmolality of the compound is a primary factor, capable of causing large fluid shifts from the interstitium into the blood volume nih.gov. This rapid expansion of blood volume can lead to right heart overload and a subsequent compromise of cardiac function nih.gov.

Specific hemodynamic effects linked to the high osmolality of ioxitalamate include vasodilation and bradycardia drugbank.com. These reactions can contribute to hypotension and other instabilities in cardiovascular function snmjournals.orgnih.gov.

Direct Vascular Endothelium and Tissue Protein Effects

Research into the effects of iodinated contrast media on the vascular endothelium has revealed direct cytotoxic potential, particularly with ionic agents like this compound. In vitro studies have shown that ionic contrast media can significantly compromise the viability of endothelial cells nih.govbohrium.com. This effect is observed across various concentrations and exposure times, suggesting a direct toxic impact on the inner lining of blood vessels nih.govbohrium.com. The mechanism of this reduced viability is thought to be related to the induction of apoptosis rather than direct cell membrane damage bohrium.com.

Regarding interactions with tissue proteins, this compound exhibits weak binding to plasma proteins. The extent of this binding is reported to be between 0 and 27% of the administered dose drugbank.com.

Vagal Reflex Mechanisms

The cardiovascular effects of this compound can be mediated, in part, by vagal reflex mechanisms. The administration of ionic contrast media can trigger nonanaphylactoid, physiologic reactions, including vasovagal responses snmjournals.org. These reflexes are a response to the chemical and osmotic properties of the agent. A key manifestation of a vasovagal reaction is bradycardia (a slowed heart rate), which has been specifically associated with ioxitalamate drugbank.com. This suggests that the compound can stimulate the vagus nerve, leading to a parasympathetic response that alters cardiac rhythm.

Transient Myocardial Depression

A significant cardiotoxic effect associated with conventional ionic contrast media is a transient depression of myocardial contractility nih.govnih.gov. This negative inotropic effect, or decrease in the force of heart muscle contraction, is more pronounced with high-osmolality ionic agents compared to nonionic media nih.govnih.gov.

Studies comparing various contrast agents have consistently shown that standard ionic media cause marked alterations in cardiac hemodynamics, including a significant decrease in the left ventricular systolic pressure (LVSP) and the rate of pressure change (LV dp/dt), which are key indicators of myocardial contractility nih.gov. The negative inotropic effects are primarily attributed to the high ionic concentration of the contrast medium rather than its osmolality alone nih.gov.

Table 1: Hemodynamic Effects of Ionic vs. Nonionic Contrast Media A summary of comparative data from studies on cardiac hemodynamics following contrast media administration.

Hemodynamic ParameterEffect of Ionic Media (e.g., Hypaque-76)Effect of Nonionic Media (e.g., Iopamidol, Iohexol)
Mean Aortic PressureSignificant DecreaseMinimal Decrease
Left Ventricular Systolic Pressure (LVSP)Significant DecreaseMinimal Decrease
Left Ventricular End-Diastolic Pressure (LVEDP)IncreaseMinimal Change
Myocardial Contractility (LV dp/dt)DecreaseIncrease
Peripheral Vasodilating Effects

This compound, an ionic, high-osmolar contrast medium, is known to induce peripheral vasodilation. This effect is primarily attributed to its high osmolality, which can lead to a direct relaxant effect on vascular smooth muscle. nih.gov The administration of such hyperosmolar solutions into the vascular system creates an osmotic gradient, drawing water out of endothelial cells and red blood cells. This can stimulate the release of endogenous vasoactive mediators, further contributing to the vasodilatory response. nih.gov

The mechanisms underlying the vasodilator effects of iodinated contrast media like this compound are multifactorial and not yet fully elucidated. nih.gov However, research points to several contributing factors:

Hyperosmolality: This is considered a major contributor to the vasodilating effect. nih.gov

Release of Vasoactive Mediators: The interaction of the contrast medium with the vascular endothelium may trigger the release of substances that promote vasodilation. nih.gov

Direct Smooth Muscle Relaxation: this compound may have a direct impact on the smooth muscle cells of blood vessels, causing them to relax and leading to vasodilation. nih.gov

All clinically used iodinated X-ray contrast media have been shown to cause vasodilation following both intra-arterial and intravenous administration, irrespective of their specific molecular structure. nih.gov

Increased Volaemia

The high osmolality of this compound can lead to an increase in blood volume, a condition known as hypervolaemia. When introduced into the bloodstream, the hypertonic solution draws fluid from the interstitial space into the intravascular compartment to achieve osmotic equilibrium. This fluid shift results in a temporary expansion of the plasma volume.

The significant osmolality of ioxitalamate is a key factor in this physiological response. drugbank.comnih.gov This property is also associated with other hemodynamic effects, such as vasodilation, bradycardia, and pulmonary hypertension. drugbank.comnih.gov

Genotoxicity and Oxidative Stress Studies

Investigations into the genotoxic and oxidative stress potential of this compound have been conducted. One study in albino rats examined the effects of ioxitalamate, the salt form of this compound, and the potential ameliorative role of Acacia senegal gum. The study found that the administration of ioxitalamate induced oxidative stress and genotoxicity.

The key findings from this research are summarized in the table below:

BiomarkerEffect of Ioxitalamate Administration
Serum Urea and CreatinineSignificant increase medkoo.com
Oxidative Stress MarkersInduction of oxidative stress
GenotoxicityEvidence of genotoxic effects

This table summarizes the findings of a study on the effects of ioxitalamate in albino rats.

The study concluded that ioxitalamate induces oxidative stress and has genotoxic effects in this animal model. medkoo.com

Preclinical Safety Assessments Beyond Teratogenicity and Fertility

Preclinical safety assessments of this compound in animal models have been conducted to evaluate its toxicological profile beyond its effects on reproduction. These studies have provided important data on its acute toxicity and effects on vital organs.

Toxicology studies have demonstrated a relatively wide safety margin for this compound. medkoo.com In mice, the oral lethal dose (LD50) was found to be greater than 5 g/kg. medkoo.com Furthermore, at clinically relevant doses, it exhibited low acute nephrotoxicity. medkoo.com Preclinical studies have also indicated that this compound does not have a teratogenic potential and does not affect fertility. drugbank.com

A study on human nucleus pulposus (NP) cells in vitro found that ioxitalamate induced statistically significant cell injury in a time- and dose-dependent manner. nih.gov This suggests a potential for cytotoxicity at the cellular level. nih.gov

Preclinical Safety ParameterFinding
Acute Toxicity (LD50, oral, mice) > 5 g/kg medkoo.com
Acute Nephrotoxicity Low at clinically relevant doses medkoo.com
Teratogenicity No teratogenic potential observed drugbank.com
Fertility No effect on fertility observed drugbank.com
In Vitro Cytotoxicity (Human NP cells) Time- and dose-dependent cell injury nih.gov

This table presents a summary of preclinical safety findings for this compound.

Drug Interactions and Interference in Research

Interactions with Antidiabetics (Biguanide Group)

A significant and potentially serious drug interaction exists between intravascularly administered iodinated contrast media, such as this compound, and antidiabetic drugs from the biguanide class, most notably metformin. drugs.com The administration of iodinated contrast material can cause acute changes in renal function, including acute renal failure. drugs.com This is a known risk factor for the development of lactic acidosis in patients taking biguanides. drugs.com

Lactic acidosis is a rare but serious metabolic complication that can be fatal. drugs.com Therefore, it is recommended that biguanide therapy be temporarily discontinued at the time of or prior to radiographic procedures involving the intravascular administration of iodinated contrast media. drugs.com Treatment should not be resumed until at least 48 hours after the procedure and after renal function has been re-evaluated and confirmed to be normal. drugs.com

Interference with In Vitro Assays (Bilirubin, Protein, Inorganic Substances)

High concentrations of iodinated contrast media like this compound in plasma and urine can interfere with several in vitro laboratory assays. hres.ca This interference can lead to inaccurate test results for various substances.

Specifically, interference has been noted in assays for:

Bilirubin hres.ca

Protein hres.ca

Inorganic substances , including:

Iron hres.ca

Copper hres.ca

Calcium hres.ca

Phosphate hres.ca

Due to this potential for interference, it is recommended that these laboratory tests not be performed within 24 hours following a procedure involving the administration of this compound. hres.ca

AnalytePotential Interference
BilirubinYes hres.ca
ProteinYes hres.ca
IronYes hres.ca
CopperYes hres.ca
CalciumYes hres.ca
PhosphateYes hres.ca

This table indicates the in vitro assays that may be affected by the presence of this compound.

Co-administration with Fibrinolytic Agents

The co-administration of this compound, an ionic, high-osmolality iodinated contrast medium (ICM), with fibrinolytic agents presents a complex interaction profile. Research indicates that iodinated contrast agents possess inherent anticoagulant properties, which can potentiate the effects of fibrinolytic medications such as urokinase snmjournals.org. This interaction is primarily attributed to the ability of ICM to prolong coagulation time snmjournals.org.

In vitro studies have raised concerns about the potential for ICM to impair the efficacy of fibrinolytic therapy. Some non-clinical research has demonstrated that the presence of iodinated contrast can decrease the fibrinolysis of thrombi by thrombolytic agents nih.govahajournals.org. However, the clinical significance of this finding has been debated. Systematic reviews and meta-analyses of clinical studies in acute stroke patients have found that recanalization rates after thrombolytic therapy were not significantly different between patients who received ICM and those who did not nih.govnih.gov. For instance, one review noted pooled recanalization proportions of 53% in patients receiving contrast and 61% in those who did not, a difference that was not statistically significant nih.govnih.gov.

Further research has delineated the differential effects of ionic versus non-ionic contrast media on hemostasis. Ionic high-osmolarity contrast media, such as this compound, have been observed to exert a greater anticoagulant effect compared to non-ionic agents nih.gov. Interestingly, one in vitro study found that while both ionic and non-ionic contrast media had inhibitory effects on platelet aggregation, neither had a discernible effect on the fibrinolytic system as measured by D-dimer, plasminogen, and antiplasmin assays nih.gov. Conversely, another study investigating in vivo effects found that a non-ionic contrast medium (iopromid) significantly prolonged the euglobulin lysis time, suggesting an inhibition of fibrinolysis, whereas an ionic medium (Uropolinum) did not produce a statistically significant change . This suggests that while this compound has anticoagulant properties, its direct impact on the fibrinolytic system may be less pronounced than that of some non-ionic agents.

Study TypeKey FindingsContrast Media TypeReference
In VitroDemonstrated anticoagulant effects and potentiation of fibrinolytic medications.Iodinated Contrast Media (General) snmjournals.org
Systematic ReviewNo significant difference in recanalization rates in acute stroke patients treated with thrombolytics.Iodinated Contrast Media (General) nih.govnih.gov
In VitroIonic contrast media showed a greater anticoagulant effect than non-ionic media. No effects of contrast media on the fibrinolytic system were observed.Ionic (Diatrizoate, Ioxaglate) vs. Non-ionic (Iopamidol, Iohexol) nih.gov
In VivoNon-ionic contrast medium (Iopromid) significantly prolonged euglobulin lysis time, while an ionic medium (Uropolinum) did not.Ionic (Uropolinum) vs. Non-ionic (Iopromid)

Impact on Thyroid Tests

The administration of this compound can have a significant, albeit generally transient, impact on thyroid function tests. This is primarily due to the high content of iodine in the contrast agent, which can interfere with the normal physiology of the thyroid gland nih.govnih.gov. The prevalence of thyroid dysfunction induced by iodinated contrast media is reported to be between 1% and 15% nih.gov.

One of the most notable effects is on the measurement of protein-bound iodine (PBI). Studies have shown that following the administration of this compound, PBI values can be altered. The free iodide from the contrast medium can interfere with iodide uptake by the thyroid gland, a process that is fundamental to both thyroid hormone synthesis and the utility of certain diagnostic tests nih.govnih.gov. This interference can compromise the accuracy of diagnostic thyroid scintigraphy and the efficacy of radio-iodine treatment for thyroid malignancies for a period of up to two months after the administration of the contrast agent nih.gov.

In individuals with normal thyroid function, the administration of iodinated contrast media, including this compound, generally does not affect standard thyroid function tests such as T3, T4, and thyroid-stimulating hormone (TSH) levels nih.gov. However, in patients with pre-existing thyroid disorders, such as Graves' disease or multinodular goiter with thyroid autonomy, the iodine load from the contrast agent can increase the risk of developing thyrotoxicosis nih.gov. A pharmacovigilance study based on FDA adverse event reports found that treatment with iodinated contrast media was significantly associated with higher reporting of both hypothyroidism and hyperthyroidism researchgate.net. The majority of these events occurred within the first 30 days following administration of the contrast medium researchgate.net.

Thyroid Test/ParameterImpact of this compound AdministrationDuration of EffectReference
Protein-Bound Iodine (PBI)Values can be altered due to the high iodine content.Transient
Thyroid ScintigraphyCompromised diagnostic utility due to interference with iodide uptake.Up to 2 months nih.gov
Radio-iodine TreatmentEfficacy may be reduced due to competition for iodide uptake.Up to 2 months nih.gov
T3, T4, TSH (in euthyroid patients)Generally unaffected.N/A nih.gov
Risk of ThyrotoxicosisIncreased in patients with pre-existing thyroid disorders.Variable nih.gov
Risk of Hypothyroidism/HyperthyroidismSignificantly higher reporting of both conditions post-administration.Most events within 30 days researchgate.net

Potential for Drug-Drug Interactions in Polypharmacy (e.g., Cardiovascular Drugs and Antibiotics)

As a high-osmolality ionic contrast agent, this compound has the potential for several clinically significant drug-drug interactions, particularly in the context of polypharmacy, which is common in patients with cardiovascular disease. While specific interaction studies on this compound are limited, the interactions of its class of contrast media are well-documented.

With cardiovascular drugs, a primary concern is the potentiation of effects of anticoagulant and antiplatelet medications, such as warfarin and aspirin, due to the inherent anticoagulant properties of iodinated contrast agents snmjournals.org. This can increase the risk of bleeding complications. Additionally, co-administration with calcium channel blockers may potentiate their hypotensive effects snmjournals.org. Patients on beta-blockers may be at an increased risk for more severe anaphylactoid reactions to contrast media snmjournals.org.

In terms of antibiotics, the most significant interaction is the increased risk of nephrotoxicity when iodinated contrast media are administered concurrently with other nephrotoxic drugs. Aminoglycoside antibiotics are a notable example of a class of drugs that can potentiate the renal effects of contrast agents nih.gov. This is a critical consideration, as this compound itself is associated with a risk of contrast-induced nephropathy, particularly in patients with pre-existing renal impairment nih.govdrugbank.com.

Interacting Drug ClassPotential Interaction with this compoundClinical ImplicationReference
Anticoagulants (e.g., Warfarin)Potentiation of anticoagulant effect.Increased risk of bleeding. snmjournals.org
Antiplatelet agents (e.g., Aspirin)Potentiation of antiplatelet effect.Increased risk of bleeding. snmjournals.org
Beta-blockersIncreased risk and severity of anaphylactoid reactions.More severe allergic-type reactions. snmjournals.org
Calcium Channel BlockersPotentiation of hypotensive effects.Increased risk of hypotension. snmjournals.org
Nephrotoxic Antibiotics (e.g., Aminoglycosides)Additive nephrotoxicity.Increased risk of acute kidney injury. nih.gov
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)Additive nephrotoxicity.Increased risk of acute kidney injury. nih.gov

Formulation and Stability Research for Research Applications

For research applications, this compound is available as a chemical that requires proper handling and formulation. It is a water-soluble compound, a property that is advantageous for creating aqueous solutions for in vitro and in vivo studies medchemexpress.commedkoo.com.

Stability data indicates that this compound is stable for short periods under ambient conditions, which facilitates shipping and routine laboratory handling medkoo.com. For long-term storage, it is recommended to keep the compound in a dry, dark environment at temperatures of -20°C for months to years, or at 0-4°C for shorter periods of days to weeks medkoo.com. Stock solutions, particularly when prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C for up to one month or -80°C for up to six months, and should be protected from light and stored under nitrogen medchemexpress.com.

For experimental use, stock solutions of this compound are often prepared in DMSO, where it is soluble medchemexpress.commedkoo.com. From this stock, working solutions can be prepared in various aqueous buffers. One described protocol for preparing a working solution involves a multi-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution medchemexpress.com. Another formulation uses 10% DMSO in a 90% solution of 20% SBE-β-CD in saline medchemexpress.com. These formulations are designed to maintain the solubility and stability of this compound in an aqueous environment suitable for research applications.

ParameterDetails for Research ApplicationsReference
Physical FormSolid chemical.
SolubilityWater-soluble; also soluble in DMSO. medchemexpress.commedkoo.com
Short-term Storage (Solid)Dry, dark, at 0-4°C for days to weeks. medkoo.com
Long-term Storage (Solid)Dry, dark, at -20°C for months to years. medkoo.com
Stock Solution Storage-20°C for up to 1 month; -80°C for up to 6 months (protect from light, under nitrogen). medchemexpress.com
Example Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. medchemexpress.com
Example Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline). medchemexpress.com

Iii. Analytical and Environmental Research of Ioxitalamic Acid

Advanced Analytical Methodologies for Ioxitalamic Acid Quantification

The accurate quantification of this compound in various matrices, including biological and environmental samples, is crucial for pharmacokinetic studies and environmental monitoring. Several advanced analytical techniques have been developed and applied for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications in Pharmacokinetic Studies

HPLC is a widely used technique for the analysis of pharmaceuticals, including this compound, in biological samples for pharmacokinetic studies. Studies have employed HPLC methods to determine the concentration of this compound in plasma and urine. For instance, an HPLC method utilizing a reversed-phase C18 column and UV detection at 254 nm has been used for the determination of this compound in plasma and urine of healthy volunteers. This method involved a mobile phase composed of water, acetonitrile, acetic acid, and tetrabutylammonium (B224687) hydrogen sulfate. uni-regensburg.de The retention time for this compound was approximately 4.5 minutes. uni-regensburg.de Pharmacokinetic parameters, such as plasma elimination half-life and distribution volume, have been determined using HPLC analysis. uni-regensburg.deresearchgate.net In one study involving rabbits, plasma elimination half-lives for this compound, ioxaglic acid, and iohexol (B1672079) were found to be approximately 45 minutes, with distribution volumes between 20% and 26% of body weight. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Environmental and Biological Samples

LC-MS/MS is a powerful and sensitive technique frequently employed for the determination of this compound in complex environmental and biological matrices. This method offers high selectivity and sensitivity, making it suitable for trace analysis. LC-MS/MS methods have been developed and validated for the simultaneous analysis of multiple iodinated contrast media, including this compound, in environmental waters such as secondary effluent, groundwater, and drinking water. ntu.edu.sgresearchgate.net Direct injection LC-MS/MS methods have been developed to avoid time-consuming sample preparation steps like solid-phase extraction, while still achieving low detection limits. ntu.edu.sg Method detection limits for iodinated contrast media in ultrapure water using a direct injection LC-MS/MS method ranged from 0.7 to 21 ng/L. researchgate.net LC-MS/MS is also used for the analysis of biological samples, such as blood and urine, for the detection and quantification of various compounds, which can include pharmaceuticals like this compound. nih.govmdpi.com

Ion Chromatography (IC) Coupled with Inductively-Coupled Plasma Mass Spectrometry (ICP-MS) for Water Samples

IC-ICP-MS is a specific and sensitive technique for the determination of iodine-containing compounds, including this compound, in water samples. This method combines the separation capabilities of ion chromatography with the elemental detection of iodine by ICP-MS. An analytical method based on IC-ICP-MS has been developed for the determination of six iodinated X-ray contrast agents, including this compound, in water samples. nih.govscience.govscience.gov This method allows for the simultaneous determination of the contrast agents, iodide, and iodate. nih.gov Without sample pre-concentration, limits of detection below 0.2 µg/L can be achieved with good reproducibility. nih.gov

Micro-Hydrophilic Interaction Liquid Chromatography for Biological Matrix Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique suitable for the separation of polar and ionic compounds, which are often challenging to analyze by reversed-phase HPLC. Micro-HILIC, using monolithic columns, offers advantages such as reduced solvent consumption and faster analysis times. While specific applications of micro-HILIC for this compound analysis in biological matrices were not extensively detailed in the provided snippets, HILIC-MS in general is becoming a tool for the quantification of polar or ionic molecules in biological samples and characterization of metabolic nuances. mdpi.com Micro-liquid chromatography with monolithic columns has been developed for the analysis of other iodinated contrast agents like iohexol in human serum, demonstrating the potential of this technique for analyzing polar compounds in biological matrices. researchgate.net

Environmental Fate and Transport Research

This compound, like other iodinated contrast media, is considered an environmental contaminant due to its high water solubility, metabolic stability, and poor removal in conventional wastewater treatment plants. nih.govmdpi.comnih.govhereon.de

Occurrence in Wastewater Treatment Plants, Surface Water, Groundwater, and Drinking Water

This compound has been detected in various environmental water compartments globally. It is present in hospital wastewater, communal wastewater treatment plant influents and effluents. mdpi.comnih.gov Due to insufficient removal during wastewater treatment, it is subsequently found in surface water systems, including rivers and lakes, and groundwater systems. mdpi.comnih.govnorman-network.com Studies have reported the occurrence of this compound in surface waters in Europe, North America, and Asia. mdpi.com Concentrations can vary depending on the proximity to emission sources, such as urban areas and hospitals. mdpi.comnih.govresearchgate.net

This compound has also been detected in drinking water sources and even in finished drinking water, albeit typically at lower concentrations compared to wastewater and surface water. ntu.edu.sgmdpi.comnih.govnorman-network.com The presence of iodinated contrast media in drinking water is a concern because standard purification techniques are often not sufficiently effective in removing them, and their transformation products, such as iodinated disinfection by-products, may pose risks. mdpi.comnih.govhereon.deresearchgate.net

Data on the occurrence of iodinated contrast media, including this compound, in various water matrices highlight the widespread distribution of these compounds in the aquatic environment.

Water MatrixConcentration Range (Europe)Source
Hospital Wastewater0.01 to 3800 µg/LSengar and Vijayanandan review mdpi.com
Surface and Groundwater10⁻³ to 10 µg/LSengar and Vijayanandan review mdpi.com
Drinking Water< 0.02 µg/LSengar and Vijayanandan review mdpi.com
Groundwater (unplanned indirect potable reuse)1.0 µg/L, 2.8 µg/L (total ICM)Ternes & Hirsch (2000) via NORMAN norman-network.com
Water Matrix Concentration Range (Europe) Source
Hospital Wastewater 0.01 to 3800 µg/L Sengar and Vijayanandan review mdpi.com
Surface and Groundwater 10⁻³ to 10 µg/L Sengar and Vijayanandan review mdpi.com
Drinking Water < 0.02 µg/L Sengar and Vijayanandan review mdpi.com
Groundwater (unplanned indirect potable reuse) 1.0 µg/L, 2.8 µg/L (total ICM) Ternes & Hirsch (2000) via NORMAN norman-network.com

Research findings indicate that while conventional wastewater treatment processes may offer some removal, they are generally insufficient to eliminate this compound and other iodinated contrast media effectively. mdpi.comnih.govhereon.de This leads to their persistence and detection in downstream water bodies and drinking water sources. mdpi.comnih.gov

Compound Names and PubChem CIDs

Removal Efficiency by Conventional Water Treatment Processes

Conventional wastewater treatment plants (WWTPs) generally exhibit low removal efficiencies for iodinated contrast media, including this compound. nih.govunife.it This is attributed to the stable chemical structure of ICMs, characterized by a triiodobenzene ring, which renders them resistant to biodegradation and conventional physical removal methods like sorption. researchgate.netnih.gov Studies have reported removal efficiencies for this compound ranging from approximately 1% to 18% in different conventional treatment setups. unife.it Even with the addition of powdered activated carbon (PAC), which can enhance the removal of some micropollutants through adsorption, this compound has shown scant removal efficiencies, typically less than 20%, even at relatively high PAC doses. unife.itnih.gov This highlights the recalcitrant nature of this compound to standard wastewater treatment techniques. univ-lille.fr

Degradation Pathways in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are explored as more effective methods for the degradation of recalcitrant organic contaminants like this compound. researchgate.netmdpi.commdpi.com AOPs involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively break down stable organic molecules. researchgate.netmdpi.com Various AOPs, including those based on ozonation, UV irradiation, and electrochemical methods, have been investigated for their ability to degrade ICMs. researchgate.netmdpi.com

Hydroxyl Radical-Mediated Degradation

Hydroxyl radicals (•OH) are potent oxidizing agents central to many AOPs, capable of reacting non-selectively with organic pollutants at high reaction rates. mdpi.comacs.org The degradation of ICMs, including this compound, by AOPs is often attributed to the strong oxidizing capacity of •OH. researchgate.net While direct ozonation may only partially degrade ICMs, the formation of hydroxyl radicals in ozone-based AOPs significantly enhances their removal efficiency. mdpi.com The degradation pathways mediated by hydroxyl radicals can involve various reactions such as deiodination, hydroxylation, and cleavage of amide bonds. researchgate.net

Electrochemical Oxidation Studies

Electrochemical oxidation is another AOP demonstrating potential for the degradation of iodinated contrast media. mdpi.comresearchgate.net Studies using boron-doped diamond (BDD) anodes, known for their ability to generate various radicals including •OH, have shown high degradation efficiencies for ICMs. mdpi.comresearchgate.net Electrochemical processes can lead to the complete deiodination of ICMs, releasing iodide ions. mdpi.com Furthermore, coupled electrochemical reduction and oxidation processes have been explored, where initial reduction can make the byproducts more amenable to subsequent mineralization. mdpi.com

UV-LED Irradiation Degradation Mechanisms

UV irradiation, particularly at wavelengths around 254 nm, can induce the degradation of ICMs through direct photolysis. mdpi.comuniv-lille.frresearchgate.net The C-I bond in the structure of this compound can be broken during UV-LED irradiation, leading to its degradation and the potential formation of byproducts, including cytotoxic I-DBPs. researchgate.net While UV photolysis can be effective, its efficiency can be influenced by factors such as UV intensity and the presence of other substances in the water matrix. researchgate.net The degradation pathways under UV irradiation can involve deiodination and hydroxylation mechanisms. researchgate.net

Formation of Iodinated Disinfection Byproducts (I-DBPs)

A critical concern associated with the presence of this compound and other ICMs in water is their potential to serve as precursors for the formation of iodinated disinfection byproducts (I-DBPs) during chemical disinfection processes, such as chlorination and chloramination. nih.govpatsnap.commdpi.comd-nb.info ICMs can act as a source of organic iodine, which reacts with disinfectants and dissolved organic matter (DOM) to form I-DBPs. patsnap.com The formation of I-DBPs is influenced by the type of disinfectant used, the concentration of iodide and DOM, and water quality parameters like pH. patsnap.comnih.govplos.org Examples of I-DBPs that can form include iodinated trihalomethanes, haloacetic acids, haloacetonitriles, and haloacetamides. patsnap.comnih.govnih.gov

Cytotoxicity and Genotoxicity of I-DBPs

Iodinated disinfection byproducts (I-DBPs) are increasingly recognized as a class of emerging contaminants in drinking water due to their potential toxic effects. nih.govplos.org Research indicates that I-DBPs are generally more cytotoxic and genotoxic compared to their chlorinated and brominated analogues. nih.govplos.orgntu.edu.sgrug.nl Specific I-DBPs like iodoacetic acid (IAA) and iodoform (B1672029) (IF) have garnered significant attention due to their demonstrated toxicity in mammalian cell systems. nih.govplos.orgnih.gov Iodoacetic acid, for instance, has been identified as one of the most genotoxic DBPs studied to date, while diiodoacetamide (B1628689) and iodoacetamide (B48618) have shown high cytotoxicity. nih.gov The genotoxicity of IAA has been linked to oxidative stress. nih.gov The formation of these potentially harmful byproducts during the disinfection of waters containing ICMs like this compound poses a challenge for ensuring drinking water safety. patsnap.commdpi.com

Influence of Dissolved Organic Matter as Iodine Source

Iodinated contrast media, including this compound, can serve as an anthropogenic source of iodine in water systems. patsnap.com This is particularly relevant during water disinfection processes, where the iodine released from these compounds can react with dissolved organic matter (DOM) to form iodinated disinfection byproducts (I-DBPs). patsnap.comamazonaws.com DOM, which consists of a complex mixture of organic compounds from natural sources, plays a crucial role in the formation of various DBPs. amazonaws.comnih.gov The presence of both a disinfectant (like chlorine or chloramine) and DOM in waters containing ICMs facilitates the release of iodide and its subsequent incorporation into organic molecules present in the DOM matrix, leading to the formation of I-DBPs. patsnap.comamazonaws.comnih.gov Studies have shown that ICMs can act as a significant iodine source, contributing to the formation of toxic I-DBPs during chlorination. patsnap.comnih.gov For instance, research on iopamidol, another ICM, demonstrated that its presence altered the distribution of DBP classes and significantly increased the concentration of total haloacetonitriles during chlorination of source water. nih.gov The interaction between ICMs, DOM, and disinfectants is a key factor influencing the types and concentrations of I-DBPs formed in treated water. nih.gov

Strategies for I-DBP Control (e.g., Ozonation)

Controlling the formation of I-DBPs from iodinated contrast media like this compound during water treatment is a significant challenge. patsnap.comresearchgate.net Various strategies are being investigated to mitigate the formation of these potentially more toxic byproducts compared to their chlorinated and brominated counterparts. patsnap.comamazonaws.comresearchgate.net Ozonation has been explored as a pre-treatment step to control the formation of I-DBPs. patsnap.comresearchgate.net Studies involving ozonation followed by UV and chlorination (O₃-UV-Cl₂) have shown a reduction in byproduct formation compared to UV-chlorination (UV-Cl₂) alone. patsnap.comresearchgate.net For example, research indicated that ozonation as a pre-treatment step reduced the formation of certain byproducts by up to 53% compared to UV-Cl₂. patsnap.com Ozonation can lead to the degradation of ICMs and the release of inorganic iodine, which can then be oxidized to iodate. nih.govresearchgate.net While ozonation can be effective in degrading the parent ICM compounds, the subsequent reactions of released iodine during post-disinfection steps are critical in determining the final I-DBP profile. researchgate.net The effectiveness of ozonation and other advanced oxidation processes in controlling I-DBP formation can depend on factors such as the specific ICM, water matrix characteristics, and the subsequent disinfection method employed. patsnap.comresearchgate.net Other advanced treatment processes, such as electrically activated peroxymonosulfate (B1194676) coupled with electrocoagulation, have also shown promise in degrading ICMs and reducing I-DBP formation. patsnap.com

Ecological Impact Research and Risk Assessment

The presence of this compound and other iodinated contrast media in the environment has raised concerns regarding their potential ecological impact and the associated risks to human health through exposure pathways such as drinking water consumption. nih.govresearchgate.netnih.govfrontiersin.org ICMs are frequently detected in sewage water, surface water, and even drinking water in various regions globally. researchgate.netnih.govwiley.com Standard drinking water purification techniques often show poor to moderate effectiveness in removing these compounds. researchgate.netnih.gov Furthermore, the breakdown products and transformation products of ICMs, including I-DBPs formed during disinfection, may exert negative environmental effects. researchgate.netnih.gov Assessing the ecological impact involves evaluating the potential exposure concentrations in aquatic environments and comparing them to levels that may cause adverse effects on aquatic organisms. europa.euroche.com Risk assessment frameworks often utilize a risk quotient approach, comparing predicted environmental concentrations (PEC) with predicted no-effect concentrations (PNEC). europa.euroche.com

Assessment of Health Risks from Water Consumption

The presence of iodinated contrast media and their transformation products in drinking water poses potential health risks to consumers. researchgate.netfrontiersin.org While the parent ICM compounds themselves are generally considered to have low acute toxicity, the I-DBPs formed during disinfection are of particular concern due to their demonstrated cytotoxicity and genotoxicity, often exceeding that of their chlorinated and brominated analogs. nih.govamazonaws.comresearchgate.netresearchgate.netunc.edu Assessing the health risks from water consumption involves considering the concentrations of ICMs and I-DBPs in finished drinking water and evaluating their potential toxic effects based on available toxicological data. researchgate.netnih.gov Studies have attempted to assess the health risks of total ICMs through water consumption, often by integrating data on various ICMs and using approaches like Monte Carlo simulation. researchgate.net One such assessment concluded that the risk of ingesting ICMs through tap water was not a major health concern for adults, teens, or children in the study area. researchgate.net However, this assessment highlighted limitations due to the lack of long-term toxicity data relevant for humans, suggesting that the risk might be underestimated. researchgate.net

Long-Term Toxicity Data Gaps for Human Health Risk Assessment

A significant challenge in conducting comprehensive human health risk assessments for this compound and its transformation products in drinking water is the lack of sufficient long-term toxicity data. researchgate.net While some studies have investigated the cytotoxicity and genotoxicity of I-DBPs in in vitro assays, data on chronic exposure risks in humans are limited. nih.govamazonaws.comnih.govresearchgate.net The absence of long-term toxicity data makes it difficult to establish definitive safe levels for these compounds in drinking water and to accurately assess the potential health impacts of cumulative lifetime exposure. researchgate.net This data gap is not unique to this compound but is a broader issue for many emerging contaminants, including pharmaceuticals and their transformation products, found in water sources. riwa-maas.orgumweltbundesamt.de Addressing these data gaps through further research, including chronic toxicity studies and epidemiological investigations, is crucial for a more accurate and robust assessment of the human health risks associated with the consumption of drinking water containing iodinated contrast media and their byproducts. researchgate.net Regulatory guidelines for environmental risk assessment are evolving, with proposals to broaden the scope to include aspects such as synergistic effects of contaminants and risks to humans from drinking water. frontiersin.org

Iv. Advanced Research Applications and Novel Investigations

Ioxitalamic Acid in Repurposing Research

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for identifying novel treatments mdpi.com. This compound, an approved diagnostic agent, has been examined within this framework, particularly for its potential as an anti-virulence agent researchgate.netmdpi.com.

Candidates for Anti-Virulence Agents (e.g., Microbial Collagenase Inhibitors)

Bacterial virulence factors, such as collagenases, play a crucial role in the pathogenesis of various bacterial infections by degrading host tissues nih.gov. Inhibiting these enzymes is being explored as a strategy to combat bacterial infections, potentially reducing the selective pressure that leads to antibiotic resistance mdpi.comnih.gov. This compound has been identified as a candidate in research evaluating compounds for their potential to inhibit microbial collagenases, specifically Clostridium perfringens collagenase A (ColA) researchgate.netmdpi.com. This research involves analyzing the structural profiles of known microbial collagenase inhibitors and screening databases of approved drugs for potential candidates mdpi.com.

Molecular Docking Simulations and Binding Affinities

Molecular docking simulations are computational techniques used to predict how a molecule, such as this compound, might bind to a target protein, like microbial collagenase nih.govnih.gov. These simulations provide insights into the potential binding affinity and the nature of the interactions between the compound and the enzyme's active site nih.govnih.gov. In the context of microbial collagenase inhibition research, molecular docking simulations have been employed to screen potential repurposing candidates, including this compound, against models of the C. perfringens ColA structure nih.gov. These simulations help to identify molecules that are predicted to bind effectively to the enzyme, suggesting potential inhibitory activity nih.gov.

Interactions with Catalytic Zinc and Amino Acid Residues

Microbial collagenases, particularly those in the M9 family, are metalloproteases that require a catalytic zinc ion for their activity nih.govnih.gov. The active site of these enzymes typically contains conserved amino acid residues, such as histidines and glutamates, that coordinate the catalytic zinc ion nih.gov. Research involving molecular docking simulations aims to understand how potential inhibitors, including compounds like this compound, might interact with this catalytic zinc ion and the surrounding amino acid residues within the active site nih.gov. These interactions can involve direct coordination with the zinc ion or the formation of hydrogen bonds and other non-covalent interactions with the amino acid residues, all of which can contribute to the inhibition of enzyme activity nih.gov. Studies have shown that some potential collagenase inhibitors interact directly with the Zn cofactor, while others interact with amino acid residues within the active site nih.gov.

Research on Renal Function Assessment

Accurate assessment of glomerular filtration rate (GFR) is essential for diagnosing and managing kidney disease and is important in clinical research nih.govmdpi.com. While endogenous markers like serum creatinine (B1669602) are commonly used for GFR estimation, exogenous filtration markers are considered more accurate for measured GFR (mGFR) mdpi.comresearchgate.net.

Use as a Glomerular Filtration Rate (GFR) Measurement Marker in Research

This compound has been investigated for its potential use as an exogenous marker for GFR measurement in research settings google.com. Ideal exogenous GFR markers should be freely filtered by the glomeruli, not reabsorbed or secreted by the tubules, and have minimal extra-renal clearance nih.gov. Iodinated contrast agents, including this compound and iohexol (B1672079), are among the compounds explored for this purpose due to their favorable properties, such as low protein binding and elimination primarily via renal excretion through glomerular filtration nih.govdrugbank.com. While iohexol is more widely used, research has explored the suitability of other contrast media, including this compound, as alternative markers for GFR determination amegroups.org.

Research on Structural Modifications and Derivatives

Research on iodinated contrast agents, including this compound, also involves investigating structural modifications and the development of derivatives. This research aims to improve the properties of these agents, such as reducing potential toxicity or enhancing their stability google.com. This compound is a derivative of triiodobenzoic acid and is used in the form of its salts, ioxitalamate sodium and ioxitalamate meglumine (B1676163) wikipedia.org. Research may explore modifications to the side chains or the introduction of new functional groups to alter pharmacokinetic properties, reduce interactions with biological molecules, or improve imaging characteristics. For example, research has been conducted on zwitterionic alginate derivatives that can form conjugates with iodinated contrast agents like this compound, potentially for use in contrast agent compositions google.com.

Exploration of Ionic and Lipophilic Properties on Renal Accumulation

The ionic and lipophilic characteristics of iodinated contrast agents significantly influence their distribution and elimination within the body, with a notable impact on renal accumulation patterns. This compound is characterized as an ionic iodinated contrast medium fishersci.cawikipedia.org. Early research comparing this compound with other contrast agents like ioxaglic acid (ionic) and iohexol (non-ionic) in animal models has provided insights into these relationships wikipedia.orgnih.gov.

Studies in rabbits demonstrated that for this compound, ioxaglic acid, and iohexol, renal cortical concentrations were consistently higher than those in the medulla or papilla across various observation times wikipedia.orgnih.gov. This renal cortical accumulation was found to be persistent when compared to plasma concentrations wikipedia.orgnih.gov. These findings suggested that the ionic and lipophilic properties of these contrast agents play a crucial role in determining their renal accumulation profile wikipedia.orgnih.gov.

Further research utilizing computational kidney models to analyze renal excretion and kidney exposure of hydrophilic agents, including contrast media, has highlighted the importance of properties like osmolality and viscosity sigmaaldrich.comuni.lu. These models indicate that urine flow is primarily influenced by osmolality, while both osmolality and viscosity are significant determinants of tubular hydrostatic pressure and kidney exposure sigmaaldrich.comuni.lu. Ionic contrast media, such as this compound, are associated with high osmolality wikipedia.orgnih.gov. Given in equivalent iodine doses, ionic contrast media are reported to cause a higher osmo-diuretic effect compared to non-ionic agents sigmaaldrich.com.

Comparative studies investigating renal tubular apoptosis induced by different contrast media, including ioxitalamate (high osmolar and ionic), ioxaglate (low osmolar and ionic), iohexol (low osmolar and nonionic), and iodixanol (B1672021) (iso-osmolar and nonionic), have shown that ioxitalamate had a more pronounced effect on parameters such as renal efferent nerve activity, renal vascular resistance, plasma renin activity, and renal reactive oxygen species production wikipedia.org. These effects were linked to the induction of vacuoles and apoptosis in renal tubular cells wikipedia.org.

These findings collectively underscore the critical influence of ionic and lipophilic properties on the renal handling and potential for accumulation and cellular impact of contrast agents like this compound.

Influence of Polyol Chains on Solubility and Biocompatibility

The molecular structure of iodinated contrast agents, including the presence of polyol chains or hydroxyl groups, is a key determinant of their solubility and biocompatibility. This compound incorporates a benzoic acid component alongside a polyol structure nih.gov. This polyol (sugar alcohol) portion is suggested to contribute to enhanced solubility and biocompatibility, which are important factors for its use in formulations nih.gov.

The introduction of hydrophilic side chains, often containing hydroxyl or amide groups, onto the triiodinated benzene (B151609) ring is a common strategy in the design of water-soluble contrast agents nih.gov. In the case of non-ionic contrast media, substituting non-ionizing radicals like polyol chains helps to reduce osmolality and improve solubility compared to their ionic counterparts wikipedia.org. This enhancement in solubility is attributed to the ability of the hydroxyl groups to participate in hydrogen bonding, thereby increasing hydrophilicity nih.gov.

While research specifically detailing the influence of the polyol chain within the this compound structure on its precise solubility and biocompatibility characteristics is not extensively highlighted in the provided results, the general principles observed in related iodinated contrast agents apply. The presence of multiple hydroxyl groups in polyol chains significantly increases the molecule's affinity for water, leading to improved aqueous solubility. This enhanced solubility is crucial for formulating contrast media at concentrations high enough for effective imaging while remaining in solution under physiological conditions.

The role of polyol chains in improving biocompatibility is often linked to their contribution to lower osmolality in later-generation contrast agents compared to the high-osmolar ionic monomers like this compound wikipedia.orgnih.govnih.gov. Lower osmolality is associated with reduced physiological side effects, such as pain and heat sensation upon injection, thereby improving patient tolerance wikipedia.orgfishersci.ca. Although this compound itself is a high-osmolar agent, the inclusion of polar groups, including those within its polyol-like structure, is fundamental to its water solubility, a prerequisite for its application as an injectable contrast medium.

Design of Next-Generation Contrast Media

The development of iodinated contrast media has evolved significantly since the introduction of early ionic monomers like this compound wikipedia.orgnih.gov. The design of next-generation contrast agents has been driven by the need to improve safety, reduce adverse effects, and optimize performance for advanced imaging techniques nih.govnih.govnih.gov.

This compound is recognized as one of the early water-soluble triiodinated compounds derived from triiodobenzoic acid, developed from the 1950s onwards wikipedia.org. These early agents, including diatrizoate and iothalamate, were characterized by high osmolality, which led to various disadvantages, such as pain during angiography and a sensation of heat after intravenous administration wikipedia.org. This spurred the development of contrast media with improved properties nih.gov.

The historical progression has moved from ionic hypertonic contrast agents to hypotonic and, subsequently, isotonic non-ionic agents nih.gov. This transition was primarily aimed at reducing osmolality and chemotoxicity, leading to improved safety profiles nih.govnih.govnih.gov. The basic structure of many modern iodinated contrast agents is still based on a tri-iodinated benzene ring, but modifications to the side chains have been crucial in altering their properties nih.govnih.gov.

The design strategies for next-generation contrast media focus on several key areas:

Reduced Osmolality and Viscosity: The shift towards non-ionic monomers and dimers has significantly lowered osmolality, making injections more tolerable and reducing physiological impact wikipedia.orgnih.govnih.gov. Research continues to explore the influence of viscosity on renal excretion and tissue exposure sigmaaldrich.comuni.lu.

Improved Safety Profiles: Minimizing adverse reactions, including nephrotoxicity and hypersensitivity reactions, remains a primary goal nih.govnih.gov.

Targeted Contrast Agents: Future directions include the development of contrast agents that can target specific tissues or pathological processes, potentially through conjugation with ligands or incorporation into nanoparticles nih.govfishersci.ca.

Environmental Impact: Growing awareness of the persistence of contrast media in the environment is leading to considerations of "benign by design" principles in the development of new agents labsolu.ca.

Integration with Advanced Imaging: Contrast agent properties are being optimized for use with modern imaging technologies such as multidetector row CT and dual-energy CT wikipedia.orgnih.gov.

While this compound represents an earlier stage in the evolution of contrast media, the research into its fundamental properties, such as the relationship between its ionic nature and renal accumulation, has contributed to the understanding that underpins the design principles of the safer and more effective contrast agents used today and those being developed for the future. The challenges identified with high-osmolar ionic agents like this compound have directly informed the strategies employed in creating the next generation of contrast media with improved physicochemical and biological profiles.

Table: Representative Iodinated Contrast Agents and Properties

Compound NameIonicityStructure TypeOsmolality (relative to plasma)PubChem CID
This compoundIonicMonomerHigh (5-7x) wikipedia.orgnih.gov34536
Diatrizoic acidIonicMonomerHigh (5-8x) nih.gov2140
Iothalamic acidIonicMonomerHigh wikipedia.org3737
Ioxaglic acidIonicDimerLow wikipedia.orgfishersci.ca3742
IohexolNon-ionicMonomerLow nih.gov3730
IopamidolNon-ionicMonomerLow nih.gov65492
IopromideNon-ionicMonomerLow nih.gov3736
IoversolNon-ionicMonomerLow3741
IodixanolNon-ionicDimerIso-osmolar (1x) nih.govnih.gov3724
MetrizamideNon-ionicMonomerLow fishersci.ca443944

Note: Osmolality values are approximate and can vary with concentration.

V. Future Directions and Emerging Research Avenues for Ioxitalamic Acid

Refinement of Preclinical Models for Toxicity and Efficacy

Future research directions for ioxitalamic acid include the refinement of preclinical models to gain a more comprehensive understanding of its toxicity and efficacy profiles. While preclinical studies have indicated a lack of teratogenic potential and no observed effect on fertility drugbank.com, concerns regarding renal toxicity and potential cardiovascular disorders at high doses or in overdose situations have been noted drugbank.com. Studies utilizing in vitro models, such as those assessing the toxicity of ioxitalamate on human nucleus pulposus cells, have demonstrated time- and dose-dependent cytotoxic effects nih.gov. The finding that this compound may have a low druglike character due to toxicity risks underscores the need for improved preclinical models that can more accurately predict potential adverse effects in biological systems mdpi.com. Refinements in these models could involve developing more complex in vitro systems, utilizing advanced imaging techniques to monitor cellular responses, and employing in vivo models that better mimic human physiological conditions and potential exposure routes beyond diagnostic use. Such advancements are crucial for a thorough assessment of the compound's safety margin and for exploring any potential new therapeutic or diagnostic applications.

Exploration of Novel Mechanisms of Action and Interaction

Beyond its established role as a bowel opacifier facilitating radiographic interpretation drugbank.comnih.gov, the exploration of novel mechanisms of action and interaction for this compound represents an emerging research avenue. While current data indicate limited information on specific biological pathways or pharmacogenomic effects drugbank.com, investigations into potential interactions with various biological targets could reveal unforeseen activities. Although this compound appeared in a computational screening context for potential collagenase inhibitors, its noted toxicity profile suggests this area requires further investigation to assess viability mdpi.com. Future studies could employ high-throughput screening methods and advanced molecular docking simulations to identify novel binding partners or enzymatic interactions. Research into its behavior in complex biological mixtures, such as those found in the gut or other bodily fluids, might uncover interactions relevant to its environmental fate or potential systemic effects if absorbed. Furthermore, analyzing its interactions in the context of drug combinations, as seen in pharmacovigilance data, could shed light on potential synergistic or antagonistic effects, although this primarily relates to clinical interactions rather than intrinsic mechanisms of action ethz.ch.

Development of Advanced Environmental Remediation Technologies

The widespread presence of this compound and other iodinated contrast media (ICM) in wastewater, surface water, and even drinking water highlights the critical need for advanced environmental remediation technologies nih.govresearchgate.netresearchgate.netmdpi.comhereon.denih.gov. Conventional wastewater treatment processes are often ineffective at removing these persistent compounds nih.govmdpi.comnih.gov. Future research is focused on developing more efficient methods for their degradation and removal. This includes the investigation of various approaches such as advanced oxidation processes (AOPs), including ozonation, UV-based methods, the Fenton process, and electrochemical treatments, although achieving total mineralization remains a challenge mdpi.com. Biological strategies, such as bioaugmentation with specific microbial strains capable of degrading this compound, are also being explored, although initial findings suggest limited biotransformation by some stimulated cultures researchgate.net. Novel approaches like iodine recycling from concentrated sources such as hospital wastewater are also being considered as a way to mitigate environmental release and recover valuable resources nih.gov.

Long-Term Ecological and Human Health Impact Studies

The environmental persistence of this compound necessitates comprehensive long-term ecological and human health impact studies. Its presence in aquatic environments raises concerns about potential effects on non-target organisms, although detailed long-term ecotoxicological assessments for pharmaceuticals like this compound have been limited hereon.de. The formation of potentially toxic iodinated disinfection by-products during water treatment processes further compounds these concerns nih.govmdpi.comhereon.de. Future research should focus on conducting extensive studies to evaluate the chronic toxicity of this compound and its transformation products on various aquatic and terrestrial ecosystems. Furthermore, long-term epidemiological studies are needed to assess potential human health impacts resulting from prolonged low-level exposure through contaminated drinking water nih.gov. Currently, the environmental impact of this compound has not been fully investigated, with a lack of data on its persistence, degradability, and bioaccumulation potential lgcstandards.com. Addressing these data gaps through dedicated research is crucial for a thorough environmental risk assessment.

Artificial Intelligence and Machine Learning Applications in Drug Discovery and Development

Q & A

Q. What are the key synthetic steps for producing ioxitalamic acid, and how is its chemical structure validated?

this compound is synthesized via a multi-step process starting with 5-nitro-isophthalic acid. The steps include esterification, amidation, reduction, iodization, and acetylation . Structural validation employs elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm molecular integrity. For reproducibility, researchers should document reaction conditions (e.g., temperature, catalysts) and purity thresholds (>95% for intermediates) .

Q. How is this compound utilized in medical imaging protocols, and what are its methodological advantages?

this compound serves as an oral contrast medium in diagnostic imaging, such as PET/CT scans. A standard protocol involves administering 300 mg diluted in water alongside intravenous contrast agents (e.g., iomeprol) and diuretics (e.g., furosemide) to enhance imaging clarity . Its ionic properties improve radiopacity, enabling precise visualization of gastrointestinal tracts without significant interference in adjacent scans .

Q. What analytical techniques are recommended for characterizing this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is commonly used to quantify this compound purity. Complementary methods include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and X-ray crystallography for structural elucidation . Researchers should adhere to pharmacopeial standards (e.g., USP/EP) for validation parameters like linearity (R² > 0.99) and recovery rates (95–105%) .

Advanced Research Questions

Q. How can researchers optimize the iodination step in this compound synthesis to improve yield and reduce byproducts?

Iodination efficiency depends on reaction stoichiometry, temperature control (40–60°C), and iodine source (e.g., I₂/KI). Kinetic studies suggest using excess iodine (1.5–2.0 equivalents) and optimizing reaction time (4–6 hours) to minimize triiodinated byproducts. Post-reduction purification via recrystallization (ethanol/water) enhances yield (≥85%) . Advanced approaches include catalytic iodination using transition metals (e.g., CuI) to reduce waste .

Q. What methodologies address contradictions in environmental monitoring data for this compound in aquatic systems?

Environmental studies report variable removal efficiencies (e.g., <20% in wastewater treatment plants) due to this compound’s stability and resistance to activated carbon adsorption . Researchers should employ mass balance models coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation pathways. Longitudinal sampling (e.g., quarterly intervals) at multiple sites (e.g., Rhine River) mitigates spatial-temporal variability .

Q. How do researchers resolve discrepancies in experimental data when comparing this compound with non-ionic contrast agents?

Comparative studies require controlled variables (e.g., osmolarity, iodine concentration) and standardized imaging protocols. For example, in PET/CT studies, ensure matched radiation doses and contrast volumes. Statistical tools like multivariate regression can isolate confounding factors (e.g., patient hydration levels) . Meta-analyses of clinical trials (e.g., Hexabrix® vs. iopamidol) highlight renal safety profiles, guiding protocol adjustments .

Q. What strategies ensure reproducibility in studies involving this compound’s pharmacokinetics?

Reproducibility demands rigorous documentation of:

  • Dosage : 300–400 mg/kg for preclinical models .
  • Sampling intervals : Plasma concentrations measured at 0.5, 1, 2, and 4 hours post-administration.
  • Analytical validation : Cross-validate LC-MS/MS results with enzyme-linked immunosorbent assays (ELISA) to confirm linearity and precision .

Methodological Resources

  • Synthesis Optimization : Refer to Acta Crystallographica Section E for crystallographic data on intermediates .
  • Environmental Monitoring : Use RIWA’s annual water quality reports for baseline contamination data .
  • Clinical Protocols : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.